1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid
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Overview
Description
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid is an organic compound that belongs to the class of benzoxaboroles This compound is characterized by the presence of a boron atom within a heterocyclic ring structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with boronic acid derivatives, followed by cyclization to form the benzoxaborole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring to more reduced forms, potentially altering its reactivity.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the hydroxyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted benzoxaborole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to form reversible covalent bonds with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Benzoxaboroles, including this compound, are investigated for their potential as therapeutic agents, particularly in the treatment of fungal infections and inflammatory diseases.
Industry: The compound is used in the development of new materials with unique properties, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid involves its ability to form reversible covalent bonds with biological molecules. This interaction is primarily mediated by the boron atom, which can coordinate with nucleophilic sites on proteins or enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access or altering the enzyme’s conformation. This mechanism is particularly relevant in the context of its antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid
Uniqueness
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid is unique due to its specific substitution pattern on the benzoxaborole ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO4/c10-8(11)5-2-1-3-7-6(5)4-13-9(7)12/h1-3,12H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXJZOMECKVLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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